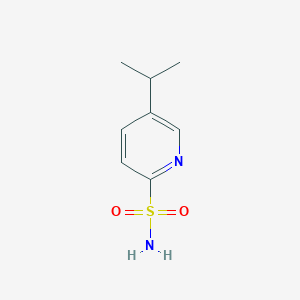

5-Isopropylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-3-4-8(10-5-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGPPCIQOPLDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280955 | |

| Record name | 5-(1-Methylethyl)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179400-18-1 | |

| Record name | 5-(1-Methylethyl)-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179400-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Isopropylpyridine-2-sulfonamide

The construction of this compound can be achieved through several reliable synthetic routes, primarily involving the formation of the sulfonamide bond from a corresponding sulfonyl chloride precursor.

Synthesis from 5-Isopropyl-pyridine-2-sulfochloride

The most direct method for the synthesis of this compound involves the reaction of its corresponding sulfonyl chloride, 5-Isopropylpyridine-2-sulfonyl chloride a2bchem.com, with an amine source. This reaction is a specific example of the general method for sulfonamide formation. Typically, the sulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane, and treated with ammonia (B1221849), often in the form of aqueous or gaseous ammonia, or an ammonium (B1175870) salt like ammonium hydroxide (B78521). The reaction proceeds via nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the HCl byproduct. researchgate.net

A related procedure involves the in-situ generation of the sulfonyl chloride followed by immediate reaction with an amine. For instance, a pyridine-2-sulfinate salt can be treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form the pyridine-2-sulfonyl chloride, which is then reacted with a target amine in the presence of pyridine to yield the desired sulfonamide. chemicalbook.com

Alternative Routes via Pyridine Ring Functionalization

Alternative strategies involve the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself.

One approach is the direct sulfonation of a pyridine derivative. For example, heterocyclic systems like imidazo[1,2-a]pyridines can be reacted with chlorosulfonic acid to install a sulfonyl chloride group, which is then converted to the sulfonamide. This method could potentially be adapted for a 5-isopropylpyridine precursor, although the regioselectivity of the sulfonation would be a critical factor.

A more modern and versatile approach involves the direct conversion of a carboxylic acid to a sulfonamide. A recently developed method uses copper-catalyzed decarboxylative halosulfonylation, which can transform (hetero)aryl carboxylic acids into their corresponding sulfonyl chlorides. acs.org This protocol could theoretically be applied to 5-isopropylpicolinic acid, converting it into 5-isopropylpyridine-2-sulfonyl chloride, which can then be aminated in a one-pot procedure to yield this compound. acs.org

General Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the classical and most widely used method for preparing sulfonamides. researchgate.netrsc.org This method is highly versatile and has been used to synthesize a vast array of sulfonamide derivatives. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating. The choice of base is often an organic amine like triethylamine or pyridine, which also serves to catalyze the reaction. researchgate.net The scope of the reaction is broad, tolerating a wide variety of functional groups on both the sulfonyl chloride and the amine components. nih.govresearchgate.net

| Sulfonyl Chloride | Amine | Base | Product | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-methylbenzenesulfonamide | nih.gov |

| 2-Thiouracil-5-sulfonylchloride | Aromatic/Heterocyclic Amines | Not Specified | 2-Thiouracil-5-sulfonamide derivatives | nih.gov |

| Substituted sulfonyl chlorides | Hydrazide Intermediate (III) | Triethylamine | Hydrazide-based sulfonamide derivatives | researchgate.net |

| Pyridine-2-sulfonyl chloride (in situ) | 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine | Pyridine | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide | chemicalbook.com |

Advanced Derivatization Strategies for this compound Analogues

To explore and optimize the properties of the lead compound, advanced derivatization strategies are employed. These include creating hybrid molecules and performing bioisosteric modifications of the core structure.

Synthesis of Pyridine-Based Sulfonamide Hybrid Structures

A common strategy in medicinal chemistry is to create hybrid molecules that combine the structural features of two or more different pharmacophores. Pyridine-sulfonamide moieties can be incorporated into more complex molecular architectures to generate novel compounds with potentially enhanced biological activities.

Several approaches have been developed to synthesize such hybrids:

Multicomponent Reactions: Novel quinoline-pyridine-sulfonamide hybrids have been synthesized via one-pot multicomponent reactions, highlighting an efficient and environmentally friendly procedure. researchgate.net

Stepwise Construction: A new class of functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) hybrids incorporating sulfonamide moieties has been developed. acs.orgacs.org The synthesis involves reacting a precursor bearing the sulfonamide group with various electrophiles to construct the final heterocyclic system. acs.org

Condensation Reactions: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing a dienamine with various amines that already contain a sulfonamide fragment. nih.gov This method allows for the generation of a library of compounds with diverse substituents. nih.gov Similarly, other pyridine derivatives can be synthesized by reacting a sulfonamide-containing building block with other reagents to form chalcones or other complex structures. nih.gov

Bioisosteric Modifications of the Sulfonamide Moiety

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. ufrj.br The sulfonamide group can be replaced by several other functional groups.

Sulfonimidamides: These are considered close structural analogues and attractive bioisosteres for sulfonamides. researchgate.net Methods for their synthesis include the reaction of sulfenamides with an NH and O transfer reagent. researchgate.net

Carboxylic Acids: The sulfonamide group is a well-known nonclassical bioisostere of the carboxylic acid group. ufrj.br This replacement can significantly alter the acidity and pharmacokinetic properties of a molecule. For example, while both groups are typically deprotonated at physiological pH, their pKa values differ, which can affect receptor binding and solubility. zu.ac.ae

Amides: Sulfonamides can also act as bioisosteres for amide bonds. nih.gov This substitution can introduce different hydrogen bonding patterns and improve metabolic stability compared to the more easily hydrolyzed amide bond. nih.gov

| Original Moiety | Bioisostere | Key Properties/Rationale for Replacement | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NHR) | Sulfonimidamide (-S(O)(NH)NHR) | Close structural and electronic mimic, alters hydrogen bonding potential. | researchgate.net |

| Sulfonamide (-SO₂NHR) | Carboxylic Acid (-COOH) | Acts as an acidic mimic; modulates pKa, polarity, and solubility. | ufrj.brzu.ac.ae |

| Sulfonamide (-SO₂NHR) | Amide (-C(O)NHR) | Maintains hydrogen bonding capability, can improve metabolic stability. | nih.gov |

| Sulfonamide (-SO₂NHR) | Tetrazole | Acts as a bioisostere for the related carboxylic acid group, which itself is a bioisostere of the sulfonamide. Offers different steric and electronic profiles. | u-tokyo.ac.jp |

Strategies for Isopropyl Group Introduction and Modification

The strategic introduction of the isopropyl group at the 5-position of the pyridine ring is a critical step in the synthesis of this compound. A key precursor for this synthesis is 2-chloro-5-isopropylpyridine. One patented method outlines a direct route to this precursor, which then undergoes further transformations to yield the final sulfonamide product.

A variety of methods can be employed for the alkylation of pyridine rings, which can be adapted for the introduction of the isopropyl group. These strategies often involve the activation of the pyridine ring to facilitate nucleophilic attack or the use of radical precursors. For instance, Minisci-type reactions, which involve the generation of alkyl radicals, can be a powerful tool for the C-H functionalization of pyridines. The regioselectivity of such reactions can be controlled through the use of directing or blocking groups. One approach utilizes a simple maleate-derived blocking group to achieve exquisite control for Minisci-type decarboxylative alkylation at the C-4 position, a strategy that could potentially be adapted for C-5 functionalization with appropriate starting materials. nih.gov

Furthermore, transition metal-catalyzed cross-coupling reactions offer another avenue for the introduction of alkyl groups. Nickel-catalyzed reactions, in cooperation with a Lewis acid, have been shown to selectively alkylate the C-4 position of pyridines using alkenes and alkynes as the alkylating agents. nih.gov Rhodium(I)-catalyzed alkylation of pyridines and quinolines via C-H bond activation has also been demonstrated, although this typically requires a substituent ortho to the nitrogen to facilitate the reaction. acs.org While these methods primarily target other positions, they highlight the potential of catalytic approaches for pyridine alkylation.

Modification of the isopropyl group, once installed, is also a potential strategy for creating analogues. Standard transformations of alkyl groups on aromatic rings, such as benzylic oxidation or halogenation under radical conditions, could be explored, although the reactivity of the pyridine ring and the sulfonamide group would need to be carefully considered to ensure selectivity.

Novel Reagents and Catalyst Systems in Sulfonamide Synthesis

The formation of the sulfonamide moiety from a corresponding sulfonyl chloride is a well-established transformation. However, recent research has focused on the development of novel reagents and catalyst systems to improve efficiency, selectivity, and substrate scope.

A transition-metal-free approach for the amination of pyridine-2-sulfonyl chloride has been reported using magnesium amides of the type R₂NMgCl·LiCl. acs.org This method offers a mild alternative to traditional, often harsher, conditions.

In the broader context of sulfonamide synthesis, various catalytic systems have been developed. Copper-catalyzed coupling of sulfonamides with (hetero)aryl chlorides and bromides has been achieved using oxalamide or 4-hydroxypicolinamide ligands. researchgate.net Nickel catalysis has also emerged as a powerful tool for the cross-coupling of sulfonamides with (hetero)aryl chlorides, a transformation previously dominated by palladium catalysts. researchgate.net Photosensitized nickel catalysis has also been reported for the C-N bond formation between sulfonamides and aryl electrophiles, proceeding through an energy-transfer mechanism. princeton.edu

For the synthesis of the sulfonyl chloride precursor itself, a continuous flow protocol has been developed for the oxidative chlorination of disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org This method offers improved safety and control over highly exothermic reactions. Another novel approach involves the use of a pyrylium (B1242799) salt (Pyry-BF4) as an activating reagent for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions, a method that shows excellent functional group tolerance and is suitable for late-stage functionalization. nih.gov

While not yet specifically applied to the synthesis of this compound, these novel reagents and catalytic systems represent the forefront of sulfonamide synthesis and offer promising avenues for the development of more efficient and versatile routes to this and related compounds.

Optimization of Synthetic Procedures and Reaction Kinetics

The optimization of synthetic procedures is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of a chemical process. For the synthesis of sulfonamides from sulfonyl chlorides, key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

In the synthesis of sulfinamides from sulfonyl chlorides, a related reaction, the choice of solvent and temperature was found to be critical. Dichloromethane at 0°C was identified as the optimal condition in one study, with other solvents like acetonitrile, THF, and ethyl acetate (B1210297) giving poor yields. nih.gov The order of addition of reagents can also significantly impact the outcome, with the pre-formation of certain intermediates leading to higher yields of the desired product. nih.gov

The development of continuous flow methods for the synthesis of sulfonyl chlorides has allowed for detailed kinetic profiling, revealing complex reaction behaviors such as sigmoidal product formation curves. rsc.org Such detailed kinetic analysis is invaluable for the precise control and optimization of the reaction.

Below is a table summarizing various synthetic approaches and catalysts relevant to the synthesis of pyridine sulfonamides.

| Reaction Type | Reagents/Catalyst | Key Features | Relevant To |

| Pyridine Alkylation | Minisci Reaction (Radical) | C-H functionalization, requires radical initiator. | Isopropyl group introduction |

| Pyridine Alkylation | Ni/Lewis Acid Catalysis | C-4 selective alkylation with alkenes/alkynes. | Isopropyl group introduction |

| Sulfonamide Formation | R₂NMgCl·LiCl | Transition-metal-free amination of sulfonyl chloride. | Sulfonamide synthesis |

| Sulfonamide Formation | Cu/Oxalamide or 4-Hydroxypicolinamide | Catalytic coupling of sulfonamides with aryl halides. | Sulfonamide synthesis |

| Sulfonamide Formation | Ni/Bisphosphine Ligands | Catalytic coupling of sulfonamides with aryl chlorides. | Sulfonamide synthesis |

| Sulfonyl Chloride Synthesis | DCH (Continuous Flow) | Oxidative chlorination of thiols/disulfides. | Precursor synthesis |

| Sulfonyl Chloride Synthesis | Pyry-BF4 | Mild activation of primary sulfonamides. | Precursor synthesis |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for 5-Isopropylpyridine-2-sulfonamide

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of the atomic and molecular features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the isopropyl group. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the sulfonamide group, the proton at the C6 position is expected to be the most deshielded. The protons of the isopropyl group would consist of a septet for the single methine proton and a doublet for the six equivalent methyl protons, likely appearing in the upfield region of the spectrum. The amide (NH₂) protons of the sulfonamide group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. The carbon atoms of the pyridine ring would resonate in the downfield region (typically δ 120-160 ppm). The carbon bearing the sulfonamide group (C2) and the carbon at C5 attached to the isopropyl group would have their chemical shifts influenced by these substituents. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum. Generally, electron-withdrawing groups lead to higher chemical shifts for the attached carbon atoms. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is predictive and based on known values for similar structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyridine H3 | ~7.5-8.0 | ~120-125 |

| Pyridine H4 | ~7.8-8.2 | ~135-140 |

| Pyridine H6 | ~8.5-8.8 | ~150-155 |

| Isopropyl CH | Septet, ~3.0-3.5 | ~30-35 |

| Isopropyl CH₃ | Doublet, ~1.2-1.4 | ~22-25 |

| SO₂NH₂ | Broad singlet, variable | - |

| Pyridine C2 | - | ~158-162 |

| Pyridine C3 | - | ~120-125 |

| Pyridine C4 | - | ~135-140 |

| Pyridine C5 | - | ~145-150 |

| Pyridine C6 | - | ~150-155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its constituent functional groups. libretexts.orglibretexts.org

The primary sulfonamide group (-SO₂NH₂) is a strong indicator, showing characteristic stretches for the S=O and N-H bonds. The pyridine ring and the isopropyl group also have distinct vibrational modes.

Key Expected IR Absorption Bands:

N-H Stretching: The -NH₂ group of the sulfonamide would typically show two bands in the region of 3300-3400 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

S=O Stretching: The sulfonyl group (-SO₂-) would exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

S-N Stretching: The stretch for the sulfur-nitrogen bond is expected in the 900-950 cm⁻¹ region.

Table 2: Expected Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric Stretch | 3350 - 3450 | Medium |

| N-H Symmetric Stretch | 3250 - 3350 | Medium | |

| S=O Asymmetric Stretch | 1330 - 1370 | Strong | |

| S=O Symmetric Stretch | 1140 - 1180 | Strong | |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C and C=N Stretch | 1400 - 1600 | Medium | |

| Isopropyl Group | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺.

The fragmentation of sulfonamides under tandem mass spectrometry (MS/MS) conditions often follows characteristic pathways. nih.govnih.gov A common fragmentation involves the cleavage of the S-N bond or the C-S bond. A notable fragmentation pathway for some arylsulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, which can occur through a rearrangement process. nih.gov The fragmentation pattern of this compound would be expected to reveal ions corresponding to the pyridine-sulfur moiety and the isopropyl-substituted pyridine ring, providing confirmatory evidence for the proposed structure. The presence of an isopropyl group might also lead to the loss of a propyl radical or propene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a specific crystal structure for this compound has not been reported, the analysis of related sulfonamide crystal structures provides valuable insights into its likely solid-state behavior. figshare.com

Conformational Analysis in Crystal Structures of Sulfonamides

The conformation of sulfonamide derivatives in the solid state is of significant interest as it can influence their physical properties and biological activity. nih.gov In the crystal lattice, the conformation of the sulfonamide group relative to the aromatic ring is a key feature. Different conformers can arise from rotation around the C-S and S-N bonds. researchgate.net The presence of intermolecular interactions, particularly hydrogen bonds involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, plays a crucial role in stabilizing specific conformations. nih.gov For this compound, the pyridine nitrogen atom can also act as a hydrogen bond acceptor, further influencing the molecular conformation and crystal packing.

Polymorphism and Crystal Packing Phenomena in Sulfonamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of different polymorphs is often governed by the various ways in which the molecules can pack in the crystal lattice, driven by a network of intermolecular interactions. nih.govresearchgate.net

Computational and Theoretical Investigations of this compound

The study of chemical compounds through computational and theoretical methods provides profound insights into their molecular properties and potential applications. For this compound, a molecule of interest in medicinal chemistry, these in silico approaches are invaluable for predicting its behavior, reactivity, and interactions. This article explores the theoretical framework used to characterize this specific sulfonamide derivative.

Computational and Theoretical Studies

Structure-Activity Relationship (SAR) Derivations (Non-Clinical)

The exploration of structure-activity relationships (SAR) for pyridine-sulfonamide derivatives has been a key area of research in the development of novel therapeutic agents. While specific and extensive SAR studies focusing solely on this compound are not widely available in publicly accessible literature, valuable insights can be drawn from research on related pyridine-sulfonamide scaffolds. These studies investigate how modifications to the pyridine ring, including substitutions at the 5-position, influence the biological activity of these compounds.

Research into various pyridine-sulfonamide derivatives has demonstrated that the nature and position of substituents on the pyridine ring are critical determinants of their pharmacological effects. For instance, the incorporation of an isopropyl group is a strategy employed in medicinal chemistry to enhance interaction with biological targets. One study detailed the synthesis of hydrazide-based sulfonamide derivatives using carvacrol (B1668589) (5-isopropyl-2-methylphenol) as a starting material, highlighting the utility of the 5-isopropyl phenol (B47542) moiety in generating compounds with potential antimicrobial and antioxidant properties. researchgate.net

A notable study on the antiviral properties of a series of pyridine-based N-sulfonamides provides direct evidence of the importance of substitution at the C5 position of the pyridine ring. acs.org In this research, derivatives were synthesized and evaluated for their activity against various viruses. The findings indicated that the presence of an ethoxycarbonyl group at the C5 position was crucial for potent antiviral activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackie B4 virus (CBV4). acs.org Conversely, when the ethoxycarbonyl group at C5 was replaced with a cyano group, a significant reduction or complete loss of antiviral activity was observed. acs.org This underscores the sensitivity of the biological activity to the electronic and steric properties of the substituent at this position.

The following table summarizes the structure-activity relationship findings for C5-substituted pyridine-sulfonamide derivatives from the aforementioned antiviral study. acs.org

| Compound ID | C5-Substituent | Antiviral Activity (HSV-1) | Antiviral Activity (CBV4) |

| 15c | Ethoxycarbonyl | Active | Active |

| 15d | Ethoxycarbonyl | Active | Active |

| 15a | Cyano | Inactive to low activity | Inactive to low activity |

| 15b | Cyano | Inactive to low activity | Inactive to low activity |

Further research on other pyridine-sulfonamide scaffolds, such as 6-(indol-2-yl)pyridine-3-sulfonamides, has also emphasized the importance of substitution patterns for achieving desired potency and pharmacokinetic profiles, in this case for the treatment of Hepatitis C. researchgate.net While this scaffold differs from this compound, it reinforces the principle that substituents on the pyridine ring play a pivotal role in modulating biological activity.

In the context of antidiabetic agents, a study on pyridine-based sulfonamides focused on derivatives of N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com Although the substitution pattern is different, the inclusion of an isopropyl group in the design of these molecules suggests its potential to contribute favorably to binding and activity.

Mechanistic Investigations of Biological Interactions Non Clinical Context

Enzyme Inhibition Studies (In Vitro Assays)

Sulfonamide derivatives are a prominent class of compounds investigated for their inhibitory effects on a wide range of enzymes. mdpi.com The sulfonamide group often acts as a zinc-binding moiety, which is crucial for the inhibition of metalloenzymes like carbonic anhydrase. mdpi.com Research has demonstrated the capacity of these derivatives to inhibit various key enzymes, highlighting their potential as modulators of biological processes.

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov The inhibitory mechanism typically involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. nih.gov Studies on pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov For instance, certain pyrazolopyridine derivatives demonstrated Kᵢ values in the nanomolar range against various CA isoforms. nih.gov Similarly, N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol motif have been identified as highly potent inhibitors of hCA I and hCA II, with inhibition constants (Kᵢ) as low as 18.66 nM and 9.33 nM, respectively. nih.gov

Alpha-Amylase (α-Amylase) Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism. Some pyridine-based compounds have been evaluated as dual inhibitors of α-amylase and α-glucosidase. nih.gov Although direct inhibition data for 5-isopropylpyridine-2-sulfonamide is not detailed, related pyridone derivatives have shown significant inhibitory potential against α-amylase, with some compounds exhibiting greater potency than the standard inhibitor, acarbose. nih.gov For example, a library of novel pyridone derivatives produced compounds with IC₅₀ values against α-amylase as low as 9.20 µM. nih.gov The inhibition of α-amylase by compounds like 2-hydroxy-1,4-naphthoquinone (B1674593) has also been studied, demonstrating moderate inhibitory potential. nih.gov

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The development of AChE inhibitors is a key strategy in managing conditions like Alzheimer's disease. nih.govnih.gov Novel N-substituted sulfonyl amide derivatives have been shown to be highly potent inhibitors of AChE, with Kᵢ values ranging from 23.11 to 52.49 nM. nih.gov In silico docking studies of these inhibitors revealed specific binding modes within the AChE active site. nih.gov

Table 1: Enzyme Inhibition by Sulfonamide and Pyridine (B92270) Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Kᵢ: 200.1 nM - 7815 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | Kᵢ: 8.9 nM - 187.4 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA IX | Kᵢ: 28.1 nM - 788.8 nM | nih.gov |

| N-substituted sulfonyl amides (1,3,4-oxadiazol motif) | hCA I | Kᵢ: 18.66 nM - 59.62 nM | nih.gov |

| N-substituted sulfonyl amides (1,3,4-oxadiazol motif) | hCA II | Kᵢ: 9.33 nM - 120.80 nM | nih.gov |

| N-substituted sulfonyl amides (1,3,4-oxadiazol motif) | AChE | Kᵢ: 23.11 nM - 52.49 nM | nih.gov |

| Pyridone Derivatives | α-Amylase | IC₅₀: 9.20 µM (most potent) | nih.gov |

| Pyridone Derivatives | α-Glucosidase | IC₅₀: 3.05 µM (most potent) | nih.gov |

The concept of dual inhibition, where a single molecule targets two or more distinct enzymes or receptors, is a growing area of interest in medicinal chemistry. Pyridine-sulfonamide hybrids have been explored for such polypharmacological profiles. For example, synthetic pyridone derivatives have been identified as dual inhibitors of both α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and absorption. nih.gov This dual action is significant for managing hyperglycemia.

In another context, pyridine-sulfonamide hybrids have been developed as potential antitumor agents that also function as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov One such hybrid demonstrated potent inhibition of VEGFR-2 with an IC₅₀ value of 3.6 μM, alongside broad-spectrum anticancer activity. nih.gov This indicates a dual mechanism of action involving direct enzyme inhibition and interference with cell signaling pathways. nih.gov

Protein Binding Mechanisms

The biological activity of sulfonamide derivatives is dictated by their specific interactions with target proteins. High-resolution co-crystal structures and computational tools like the Protein-Ligand Interaction Profiler (PLIP) have provided detailed insights into these binding modes. nih.govresearchgate.netnih.gov

Using FKBP12 as a model protein, studies have deconstructed the binding interactions of sulfonamide analogues. nih.govresearchgate.net Key interactions identified include:

Hydrogen Bonds: The pyridine nitrogen of a ligand can form a hydrogen bond with a tyrosine hydroxyl group (e.g., Tyr82) in the protein's binding pocket. nih.gov

Halogen-π Interactions: Dichlorophenyl groups, often present in these ligands, can engage in halogen-π interactions with aromatic residues like histidine (e.g., His87). nih.gov

CH···O=S Interactions: The sulfonamide oxygens are a crucial binding motif, forming a network of CH···O=S interactions with the aromatic side chains of residues such as Tyr26, Phe36, Tyr82, and Phe99. nih.gov These interactions are considered unusual but highly conserved. nih.gov

Hydrophobic Contacts and Van der Waals Forces: The core structure of the ligand is often buried in a hydrophobic pocket, maximizing favorable van der Waals contacts. nih.gov

Molecular docking studies of other pyridine-based N-sulfonamides with the Hsp90α protein have also revealed hydrogen bonding between the sulfonamide group and backbone residues (e.g., Met 98). acs.org These varied non-covalent interactions collectively determine the binding affinity and specificity of the ligand for its protein target. nih.gov

Table 2: Common Ligand-Protein Interactions for Sulfonamide Derivatives

| Interaction Type | Ligand Group | Protein Residue Example | Reference |

|---|---|---|---|

| Hydrogen Bond | Pyridine-N | Tyr82 | nih.gov |

| Halogen-π Interaction | Aryl-Cl | His87 | nih.gov |

| CH···O=S Interaction | Sulfonamide-Oxygens | Tyr26, Phe36, Tyr82, Phe99 | nih.gov |

| Dipolar Interaction | Amide-C=O | Tyr82 | nih.gov |

| Hydrophobic Interaction | Ligand Core | Hydrophobic Pocket | nih.gov |

Beyond binding to well-defined (orthosteric) active sites, some ligands can interact with less obvious, transiently available pockets on a protein's surface, known as cryptic pockets. nih.govresearchgate.net The engagement of such sites can lead to allosteric modulation, where the ligand influences the protein's activity from a distance.

Studies on Methionine aminopeptidase-II (MetAP-II) have used advanced molecular dynamics simulations to reveal a hidden cryptic pocket within a disordered loop region. nih.govresearchgate.net Network analysis indicated that this cryptic site has a direct signaling route to the catalytic active site, suggesting it could be a target for allosteric inhibitors. nih.gov

Significantly, a novel series of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) was discovered from an isothiazole (B42339) scaffold. nih.gov One of the potent compounds in this series, (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, features the 6-isopropylpyridin-2-yl moiety. nih.gov This finding demonstrates that pyridine-containing structures can function as allosteric modulators, binding to sites distinct from the primary (orthosteric) ligand binding site to regulate receptor activity. nih.gov

The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce significant conformational changes in the protein. mdpi.com These changes can range from subtle side-chain rearrangements to large-scale domain movements.

For example, hydrogen/deuterium exchange (HDX) analysis of the FKBP12 protein showed that binding of certain sulfonamide ligands induced a more shielded conformation in parts of the protein, while other regions became more accessible. nih.gov This indicates a ligand-induced structural rearrangement. Similarly, studies on the Hsp90α N-terminal domain (NTD) revealed that the binding of different ligands stabilizes distinct conformations of a flexible "lid" segment that covers the ATP-binding site. nih.gov Analysis of numerous crystal structures showed that ligands can bind to at least three major and three minor distinct lid conformations, each creating a unique binding-site surface. nih.gov These findings underscore that the conformational landscape of a protein is dynamic and that ligand binding can select for or induce specific functional states.

Identification and Validation of Biological Targets (Non-Clinical)

In the realm of non-clinical research, the biological targets of sulfonamides are diverse, though they primarily revolve around enzymes that are crucial for cellular function and survival. While direct studies on this compound are not extensively documented in publicly available research, the behavior of the sulfonamide functional group allows for predictions of its likely targets. The primary mechanism involves the sulfonamide moiety acting as a mimic of a native substrate or binding to a key metallic cofactor within an enzyme's active site.

Two of the most well-documented targets for sulfonamide compounds are Dihydropteroate Synthase (DHPS) and Carbonic Anhydrases (CAs). nih.govnih.gov

Dihydropteroate Synthase (DHPS): This enzyme is critical in the folate biosynthesis pathway in many microorganisms. nih.govpatsnap.com Sulfonamides act as competitive inhibitors of DHPS, where they mimic the natural substrate, para-aminobenzoic acid (PABA). patsnap.com The structural similarity allows the sulfonamide to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govpatsnap.com As folic acid is essential for the synthesis of nucleotides and ultimately DNA, its inhibition leads to a bacteriostatic effect. wikipedia.org

Carbonic Anhydrases (CAs): These are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com Sulfonamides are potent inhibitors of various CA isoforms. nih.govnih.gov The sulfonamide group coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity. tandfonline.comacs.org This inhibition can have profound effects on physiological processes such as pH regulation, ion transport, and fluid balance. tandfonline.com Different sulfonamide derivatives can exhibit varying selectivity for different CA isoforms, which are overexpressed in various pathological conditions. nih.gov

Beyond these primary targets, some sulfonamide derivatives have been investigated for their inhibitory activity against other enzymes, such as certain protein kinases and proteases. For instance, some sulfonamides have been explored as inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and proliferation. mdpi.com

The following table summarizes key biological targets identified for various sulfonamide compounds in non-clinical studies.

| Biological Target | Representative Sulfonamide(s) | Organism/System of Study | Key Findings |

| Dihydropteroate Synthase (DHPS) | Sulfamethoxazole, various sulfa drugs | Bacteria (e.g., Streptococcus pneumoniae, Bacillus anthracis) | Competitive inhibition with PABA, leading to disruption of the folate synthesis pathway. nih.govpatsnap.commanchester.ac.uk |

| Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, hCA II) | Acetazolamide, Dorzolamide, Brinzolamide, various synthetic sulfonamides | Human, Bovine | Inhibition of catalytic activity through binding to the active site zinc ion. nih.govnih.govacs.org |

| PI3K/mTOR | Novel synthetic sulfonamide derivatives | Human cancer cell lines | Dual inhibition of PI3K and mTOR kinases, leading to anti-proliferative effects. mdpi.com |

| HIV Protease | Amprenavir | Human Immunodeficiency Virus | Inhibition of the viral protease, preventing the maturation of new viral particles. researchgate.net |

Biochemical Pathway Modulation by Sulfonamides

The interaction of sulfonamides with their biological targets leads to the modulation of critical biochemical pathways. The nature of this modulation is directly linked to the function of the inhibited enzyme.

Folate Synthesis Pathway: The primary pathway modulated by antibacterial sulfonamides is the folate synthesis pathway. nih.gov By inhibiting DHPS, sulfonamides block the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov This action halts the production of dihydropteroic acid and, consequently, tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. patsnap.com The disruption of this pathway effectively arrests bacterial growth and replication. wikipedia.org

pH and Ion Transport Regulation: Through the inhibition of Carbonic Anhydrases, sulfonamides can significantly impact cellular and physiological pH regulation. tandfonline.com CAs play a vital role in maintaining acid-base balance in various tissues. By inhibiting these enzymes, sulfonamides can lead to localized changes in pH and alter the transport of ions like bicarbonate across cell membranes. This mechanism is the basis for the diuretic effect of certain sulfonamides and their use in managing conditions like glaucoma, where the reduction of bicarbonate secretion in the eye lowers intraocular pressure. nih.gov

Cell Signaling Pathways: Emerging research indicates that certain sulfonamide derivatives can modulate intracellular signaling pathways involved in cell growth, proliferation, and survival. For example, the inhibition of the PI3K/mTOR pathway by specific sulfonamides can disrupt the signaling cascade that is often hyperactivated in cancer cells, leading to the induction of apoptosis and inhibition of tumor growth. mdpi.com

The table below details the biochemical pathways modulated by representative sulfonamides in non-clinical research.

| Biochemical Pathway | Modulating Sulfonamide(s) | Effect of Modulation | Therapeutic Implication (Non-Clinical Context) |

| Folic Acid Biosynthesis | Sulfamethoxazole and other antibacterial sulfonamides | Inhibition of de novo folate synthesis, leading to depletion of nucleic acid precursors. nih.govpatsnap.com | Antibacterial action against susceptible microorganisms. nih.gov |

| pH Regulation and Ion Transport | Acetazolamide, Dorzolamide | Disruption of CO₂ hydration and bicarbonate transport, leading to altered pH and fluid dynamics. tandfonline.comnih.gov | Diuresis, reduction of intraocular pressure. |

| PI3K/mTOR Signaling | Novel synthetic sulfonamide derivatives | Downregulation of downstream effectors of cell growth and proliferation. mdpi.com | Anti-cancer activity in preclinical models. mdpi.com |

| Viral Maturation | Amprenavir | Blockade of proteolytic processing of viral polyproteins. | Antiviral activity against HIV. researchgate.net |

Advanced Applications in Chemical Biology Research Non Therapeutic

Development of Chemical Probes Based on the 5-Isopropylpyridine-2-sulfonamide Scaffold

Chemical probes are indispensable small molecules used to study and manipulate biological systems. The development of probes based on the this compound scaffold allows researchers to investigate the function and dynamics of specific protein targets. The sulfonamide group is a key pharmacophore that is synthetically accessible and can be incorporated into a wide range of molecular architectures. mdpi.com

The utility of sulfonamide-based structures in probe development is well-established. For instance, novel sulfonamide fluorescent probes have been successfully designed to visualize and study G-protein coupled receptors (GPCRs), enabling the screening of new agonists and antagonists. The general approach involves linking a fluorophore to the sulfonamide scaffold, which is designed to bind to the target of interest.

In the context of this compound, the scaffold offers several advantages for probe design:

The Pyridine (B92270) Ring: Serves as a versatile interaction module, capable of participating in hydrogen bonding, π-stacking, and metal coordination, allowing for tailored binding to a target protein's active site.

The Sulfonamide Linker: Acts as a rigid and metabolically stable linker, providing a defined spatial orientation for other functional groups. Its hydrogen-bonding capabilities are crucial for target recognition.

The Isopropyl Group: This lipophilic group can be used to modulate the compound's solubility and cell permeability, which are critical properties for a successful chemical probe. It can also occupy specific hydrophobic pockets within a protein's binding site, enhancing affinity and selectivity.

By modifying the scaffold, for example, by attaching biotin (B1667282) for affinity purification or a fluorescent dye for imaging, researchers can create powerful tools to pull down binding partners, visualize target localization within a cell, or quantify enzymatic activity, thereby elucidating complex biological pathways without a therapeutic objective.

Scaffold Analysis for Lead Generation and Optimization

The this compound framework has proven its merit as a foundational scaffold for generating high-affinity ligands. Its value is exemplified by its use as a key building block in the synthesis of complex bioactive molecules. One of the most notable examples is its incorporation into Tezosentan, a potent dual endothelin receptor antagonist. nih.govchemicalbook.com While Tezosentan itself was developed for therapeutic purposes, its synthesis provides a compelling case study for the utility of the this compound scaffold in generating lead compounds for biological research.

In a typical synthetic route, the potassium salt of this compound is condensed with a complex pyrimidine (B1678525) derivative. allfordrugs.comallfordrugs.com This demonstrates its role as a robust and reactive fragment that can be readily incorporated into a larger molecular structure.

| Structural Feature | Role in Lead Generation | Example Contribution |

|---|---|---|

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor or metal coordinating atom. | Orients the molecule within a binding pocket and forms key interactions with receptor residues. |

| Sulfonamide Group | Provides a geometrically defined, stable linker with strong hydrogen bond donor and acceptor properties. | Acts as a bioisostere for a carboxylic acid or amide, crucial for mimicking natural substrates and ensuring high binding affinity. eurjchem.com |

| 5-Isopropyl Group | Fills hydrophobic pockets, influencing selectivity and modulating physicochemical properties like lipophilicity. | Enhances binding affinity by making favorable van der Waals contacts with nonpolar amino acid residues in the target protein. |

Structure-activity relationship (SAR) studies on related pyridine analogues have shown that substitution at the C5 position of the pyridine ring significantly influences binding affinity and functional activity at various receptors. nih.gov The presence of a bulky group like isopropyl at this position can be critical for achieving high potency and selectivity. This makes the this compound scaffold a favorable starting point for optimization campaigns aimed at discovering novel ligands for a wide range of biological targets.

Applications in Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-complexity molecules (fragments) for weak but efficient binding to a biological target. The this compound molecule, with a molecular weight of approximately 214 g/mol , fits well within the "Rule of Three" guidelines often used to define suitable fragments for FBDD.

The FBDD process typically involves:

Fragment Screening: A library of fragments is screened for binding to the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance.

Hit Validation: Fragments that bind are validated and their binding mode is determined.

Fragment Evolution: The validated fragment hit is then optimized and grown into a more potent, lead-like molecule. This can be achieved through:

Fragment Growing: Extending the fragment by adding new functional groups to engage with adjacent binding pockets.

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein.

The use of this compound in the synthesis of Tezosentan can be viewed through an FBDD lens as a successful example of fragment elaboration. allfordrugs.comallfordrugs.com Here, the fragment provides a high-quality starting point, and its combination with other molecular building blocks leads to a final molecule with high affinity and specificity. The inherent features of the scaffold—a well-defined vector for growth from the sulfonamide nitrogen and tunable properties via the isopropyl group—make it an ideal candidate for FBDD campaigns aimed at generating novel research tools.

In Silico Screening and Library Design for Novel Ligands

Computational methods, or in silico screening, are integral to modern chemical biology for rapidly exploring vast chemical space and prioritizing compounds for synthesis and testing. The this compound scaffold serves as an excellent starting point for the design of virtual libraries of novel ligands.

The process begins with the core scaffold, which is then elaborated in silico by attaching a diverse range of chemical groups at specific points, typically the sulfonamide nitrogen. These virtual libraries can contain thousands or millions of theoretical compounds. Molecular docking simulations are then used to predict how well each compound in the library will bind to a target protein of interest. This approach has been successfully applied to other pyridine-sulfonamide hybrids to identify potential inhibitors for targets like VEGFR-2.

A hypothetical virtual library based on the this compound scaffold might explore various substituents to probe different interactions within a target's binding site.

| Compound ID | R-Group (on Sulfonamide N) | Predicted Property / Targeted Interaction | Molecular Weight (g/mol) |

|---|---|---|---|

| LIB-001 | -H | Baseline / Hydrogen bond donor | 214.28 |

| LIB-002 | -Methyl | Probing small hydrophobic pocket | 228.31 |

| LIB-003 | -Phenyl | π-stacking interactions | 290.37 |

| LIB-004 | -4-Fluorophenyl | Halogen bonding / Polar interactions | 308.36 |

| LIB-005 | -CH2COOH | Salt bridge / H-bond interactions | 272.30 |

By analyzing the predicted binding energies and interaction patterns from these simulations, researchers can identify a smaller, more manageable set of high-potential compounds for actual synthesis and biological evaluation. eurjchem.com This computational pre-screening significantly accelerates the discovery of novel, selective ligands for research purposes, saving considerable time and resources compared to traditional high-throughput screening of massive compound collections.

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways and Methodologies for 5-Isopropylpyridine-2-sulfonamide

The development of efficient and versatile synthetic routes is paramount for the exploration of any chemical scaffold. While general methods for the synthesis of sulfonamides are well-established, future research should focus on pathways tailored to this compound and its derivatives, emphasizing scalability, cost-effectiveness, and green chemistry principles.

Future investigations could explore:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium catalysts for C-S bond formation could offer a direct and efficient route to the sulfonamide. Research into novel ligands that can facilitate the coupling of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) precursors with sulfonamide moieties would be a significant advancement.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. ekb.eg A systematic study of microwave-assisted synthesis for this compound could lead to more efficient and rapid production. ekb.eg

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for further biological evaluation.

Advanced Mechanistic Elucidation of Biological Activities in Defined Systems

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, a broad-spectrum screening approach followed by in-depth mechanistic studies is warranted.

Potential areas of focus include:

Target Identification and Validation: Initial screening against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, could reveal potential biological activities. Subsequent validation of these targets using techniques like cellular thermal shift assays (CETSA) and genetic knockdown studies would be essential.

Enzyme Inhibition Kinetics: Should the compound show inhibitory activity against a particular enzyme, detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the compound interacts with its target.

Cellular Pathway Analysis: Techniques such as transcriptomics and proteomics can provide a global view of the cellular pathways affected by this compound. This can help to uncover novel mechanisms of action and potential off-target effects.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target would provide invaluable atomic-level insights into the binding mode and key interactions, guiding further optimization efforts.

Rational Design of Next-Generation this compound Analogues

The principles of medicinal chemistry and rational drug design can be applied to systematically modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Future design strategies could involve:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is needed. This would involve the synthesis of a library of analogues with modifications at various positions of the pyridine (B92270) ring and the sulfonamide group. The biological data from these analogues would help to build a comprehensive SAR model.

Bioisosteric Replacements: The isopropyl group and the sulfonamide moiety can be replaced with various bioisosteres to modulate the compound's properties. For example, the isopropyl group could be replaced with other alkyl groups, cycloalkyl groups, or halogen atoms to probe the steric and electronic requirements for activity.

Fragment-Based Drug Discovery (FBDD): FBDD could be employed to identify small molecular fragments that bind to the biological target of interest. These fragments could then be grown or linked to the this compound scaffold to create more potent inhibitors.

Prodrug Approaches: To improve the compound's drug-like properties, such as solubility or cell permeability, prodrug strategies could be explored. This would involve chemically modifying the molecule in such a way that it is converted to the active form in vivo.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational and experimental approaches can significantly accelerate the drug discovery process. For this compound, a combined strategy would be highly beneficial.

Key areas for integration include:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding mode of this compound and its analogues to potential biological targets. This can help to prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a sufficient amount of biological data is available for a series of analogues, QSAR models can be developed to correlate the chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing information about the stability of the complex and the role of solvent molecules.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Isopropylpyridine-2-sulfonamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via sulfonation of 5-isopropylpyridine followed by amidation. Key steps include controlling reaction temperature (0–5°C during sulfonation) and using anhydrous conditions to minimize side reactions. Optimization involves varying solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., H2SO4 vs. chlorosulfonic acid). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and 1H/13C NMR .

Q. How should researchers characterize the solubility profile of this compound in common solvents?

- Methodological Answer : Use the shake-flask method: dissolve excess compound in solvents (e.g., methanol, DMSO, ethyl acetate) at 25°C, filter, and quantify via UV-Vis spectroscopy (λmax ~260 nm). Compare with solubility parameters (Hansen solubility parameters) for predictive modeling. Polar aprotic solvents like DMSO show higher solubility due to sulfonamide hydrogen bonding .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (1H, 13C, DEPT-135 for quaternary carbons), FT-IR (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹), and high-resolution mass spectrometry (HRMS, ESI+ mode). Cross-validate with X-ray crystallography if single crystals are obtainable. For trace impurities, use LC-MS with a QTOF detector .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Re-evaluate bioactivity using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, IC50 determination via MTT assay). Perform batch-to-batch purity checks via TLC and DSC (melting point ~180–185°C). Use computational docking (AutoDock Vina) to correlate structural motifs with activity .

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via UPLC-PDA at intervals (0, 24, 48 hrs). Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., sulfonamide cleavage). Adjust formulation with stabilizers like cyclodextrins if degradation exceeds 10% .

Q. How can the sulfonamide group in this compound be functionalized to enhance target binding in enzyme inhibition studies?

- Methodological Answer : Perform regioselective N-alkylation using alkyl halides (e.g., methyl iodide) in DMF with NaH as a base. Evaluate derivatives via SPR (surface plasmon resonance) for binding affinity to target enzymes (e.g., carbonic anhydrase). Correlate substituent effects (electron-withdrawing vs. donating groups) with Ki values using QSAR models .

Q. What in vitro ADMET profiling approaches are suitable for prioritizing this compound derivatives in drug discovery?

- Methodological Answer : Assess permeability via Caco-2 monolayer assays (apparent permeability ≥1×10⁻⁶ cm/s). Test metabolic stability in human liver microsomes (t1/2 >30 mins). Use zebrafish models for preliminary toxicity screening (LC50 >100 µM). Prioritize derivatives with LogP <3.5 (calculated via ChemAxon) to balance solubility and membrane penetration .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound?

- Methodological Answer : Replicate spectra under identical conditions (solvent, temperature, concentration). Compare with computational predictions (GIAO NMR using Gaussian09). If discrepancies persist, verify deuterated solvent purity and instrument calibration. Publish raw data (FID files) for peer validation .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound in enzyme inhibition assays?

- Methodological Answer : Include positive controls (e.g., acetazolamide for carbonic anhydrase), vehicle controls (DMSO <1%), and substrate-only blanks. Pre-incubate enzymes with compound for 10 mins to ensure binding equilibrium. Use kinetic assays (initial rate method) to distinguish competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.